molecular formula C17H17N7 B6578969 1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1171426-28-0

1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B6578969
CAS No.: 1171426-28-0
M. Wt: 319.4 g/mol
InChI Key: IKNLVOIXKICSKU-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,3-dimethylphenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core and a 3-methylpyrazole-5-amine moiety at the 4-position. Such scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding domains .

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c1-10-5-4-6-14(12(10)3)23-16-13(8-21-23)17(20-9-19-16)24-15(18)7-11(2)22-24/h4-9H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNLVOIXKICSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine typically involves multi-step reactions The first step generally includes the formation of the pyrazolopyrimidine core

Industrial Production Methods: Industrial synthesis might focus on optimizing yields and reducing production costs. Key steps would include the precise control of reaction temperatures, solvent choices, and purification methods such as crystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound might undergo oxidation reactions at the pyrazole or phenyl groups.

  • Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring system.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of active hydrogen atoms and electron-dense regions in the molecule.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as sodium borohydride.

  • Substitution reactions often use halogens or alkylating agents under mild to moderate conditions.

Major Products: Oxidation might lead to the formation of ketones or alcohols, while reduction often results in amines or reduced aromatic systems. Substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxicity against various cancer cell lines and has been shown to induce apoptosis through multiple mechanisms.

In Vitro Studies

  • Cytotoxicity : The compound has been evaluated against leukemia and solid tumor cell lines, demonstrating significant selective cytotoxicity towards cancer cells compared to normal cells.
  • Mechanisms of Action :
    • Apoptosis Induction : It activates pro-apoptotic proteins (e.g., Bax) while inhibiting anti-apoptotic proteins (e.g., Bcl-2), leading to programmed cell death.
    • Cell Cycle Arrest : The compound inhibits cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G1 phase.

Anticancer Research

The primary application of this compound lies in its anticancer properties. Research has focused on:

  • Cell Lines Tested : Various cancer cell lines including leukemia, breast, and colon cancer cells.
  • Findings :
    • Significant reduction in cell viability at low micromolar concentrations.
    • Induction of apoptosis confirmed through flow cytometry and Western blot analyses.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes:

  • Cyclin-dependent Kinases (CDKs) : Exhibits potent inhibitory activity against CDK2 and CDK4.
  • Potential Therapeutic Use : As a lead compound for developing novel anticancer therapeutics targeting CDKs.

Structure-Activity Relationship (SAR) Studies

Research into SAR has provided insights into how structural modifications can enhance biological activity:

  • Substituent Variations : Modifying the dimethylphenyl group or the pyrazolyl moiety can significantly alter potency and selectivity.

Case Study 1: Anticancer Efficacy in Preclinical Models

A study investigated the efficacy of the compound in mouse models of leukemia:

  • Methodology : Mice were treated with varying doses of the compound.
  • Results : A dose-dependent reduction in tumor size was observed, correlating with increased apoptotic markers in tumor tissues.

Case Study 2: Mechanistic Insights into Enzyme Inhibition

Another study focused on elucidating the mechanism behind CDK inhibition:

  • Experimental Approach : Biochemical assays were conducted to assess binding affinity and inhibition kinetics.
  • Findings : The compound showed competitive inhibition against CDK2, indicating potential for further development as a targeted therapy.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its target application. in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The compound's structure allows it to fit into various active sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrazolo[3,4-d]pyrimidine derivatives, focusing on synthetic methods, substituent effects, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Synthesis Yield Melting Point (°C) Biological Activity/Notes References
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine core, phenyl group 82% N/A Anticancer (unconfirmed mechanism)
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromen-4-one moiety, fluoro substituents 21% N/A Kinase inhibition (implicated in oncology)
1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-cyanophenyl)urea (1p) Urea linker, cyano group 86.7% 235.2–237.4 Pan-RAF inhibitor (IC₅₀ = 12 nM)
1-Isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Isopropyl group, ethynylphenyl N/A N/A Structural diversity for SAR studies
3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (16l) Chlorophenyl, methylthio, carboxylate ester N/A N/A Antimicrobial activity (unconfirmed)

Key Observations :

  • Substituent Diversity: The target compound’s 2,3-dimethylphenyl group may enhance lipophilicity and metabolic stability compared to simpler phenyl (e.g., ) or electron-withdrawing groups (e.g., cyano in ).
  • Synthetic Challenges : Lower yields (e.g., 21% in ) are common in derivatives requiring multi-step functionalization, whereas simpler urea-linked derivatives achieve higher yields (e.g., 86.7% in ).
Physicochemical Properties
  • Solubility : Urea-linked derivatives () show moderate solubility due to polar linkers, while chromen-4-one derivatives () may suffer from poor solubility due to aromatic stacking. The target compound’s methyl groups could balance lipophilicity and solubility.
  • Thermal Stability : High melting points (e.g., 235–237°C in ) correlate with crystalline urea derivatives, whereas the target compound’s amorphous nature (if present) may require formulation optimization.

Biological Activity

1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring structure. Its molecular formula is C16H18N4C_{16}H_{18}N_4 with a molecular weight of 282.35 g/mol. The structural complexity allows for various interactions with biological targets.

This compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that this compound shows significant cytotoxic activity against various cancer cell lines. For instance:

  • In vitro studies indicate that it effectively inhibits the proliferation of A549 (lung cancer) and HCT-116 (colon cancer) cells with IC50 values in the micromolar range .
  • Mechanistic studies revealed that it induces apoptosis by increasing the BAX/Bcl-2 ratio, which promotes cell death pathways .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. It has shown potential in reducing inflammatory markers in various models, suggesting a dual role in cancer therapy and inflammation management .

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Antimicrobial Activity : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for antimicrobial properties. Compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • EGFR Inhibition : Other derivatives were designed as epidermal growth factor receptor inhibitors (EGFRIs), showing promising anti-proliferative activities against cancer cell lines. The structure-function relationship highlighted the importance of specific substitutions on the pyrazolo scaffold for enhanced activity .

Data Summary Table

Biological Activity Cell Line Tested IC50 Value (µM) Mechanism
AnticancerA5498.21CDK2 inhibition
AnticancerHCT-11619.56Apoptosis induction
AntimicrobialVariousVariesInhibition of bacterial growth
Anti-inflammatoryIn vitro modelsNot specifiedReduction of inflammatory markers

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